

# spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Hydroxymethyl)phenylacetic acid

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## Compound of Interest

Compound Name: 4-(Hydroxymethyl)phenylacetic acid

Cat. No.: B1307347

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## Spectroscopic Analysis of 4-(Hydroxymethyl)phenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **4-(Hydroxymethyl)phenylacetic acid** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document offers a comprehensive overview of the compound's spectral characteristics, detailed experimental protocols, and visual representations of analytical workflows and molecular fragmentation pathways.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-(Hydroxymethyl)phenylacetic acid**, presented in a clear and structured format for ease of reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### 1.1.1 $^1\text{H}$ NMR Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
12.27	Singlet	1H	-COOH
7.26-7.12	Multiplet	4H	Aromatic ( $\text{C}_6\text{H}_4$ )
5.14	Singlet	1H	$-\text{CH}_2\text{OH}$
4.47	Singlet	2H	$-\text{CH}_2\text{OH}$
3.53	Singlet	2H	$-\text{CH}_2\text{COOH}$
Solvent: DMSO- $\text{d}_6$ , Frequency: 300 MHz[1][2]			

### 1.1.2 $^{13}\text{C}$ NMR Data (Predicted)

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The following chemical shifts are predicted based on the analysis of structurally similar compounds.

Chemical Shift ( $\delta$ ) ppm	Assignment
~173	-COOH
~140	Aromatic (C-CH <sub>2</sub> OH)
~134	Aromatic (C-CH <sub>2</sub> COOH)
~129	Aromatic (CH)
~127	Aromatic (CH)
~62	-CH <sub>2</sub> OH
~40	-CH <sub>2</sub> COOH
Solvent: DMSO-d <sub>6</sub>	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3304	Strong, Broad	O-H stretch (Alcohol & Carboxylic Acid)
1703	Strong	C=O stretch (Carboxylic Acid)
1520	Medium	C=C stretch (Aromatic Ring)
1421	Medium	C-H bend (Methylene)
1408	Medium	O-H bend (Carboxylic Acid)
1360	Medium	C-H bend
1288	Strong	C-O stretch (Carboxylic Acid)
1234	Strong	C-O stretch (Alcohol)
1200	Medium	C-H wag (Methylene)
1188	Medium	
1009	Medium	C-H bend (Aromatic)
Sample Preparation: KBr Pellet <sup>[1]</sup>		

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The molecular weight of **4-(Hydroxymethyl)phenylacetic acid** is 166.17 g/mol .<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

Predicted Fragmentation Pattern

m/z	Proposed Fragment Ion
166	$[M]^+$ (Molecular Ion)
148	$[M - H_2O]^+$
121	$[M - COOH]^+$
107	$[M - CH_2COOH]^+$
91	$[C_7H_7]^+$ (Tropylium ion)
77	$[C_6H_5]^+$ (Phenyl ion)

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **4-(Hydroxymethyl)phenylacetic acid**.

### NMR Spectroscopy Protocol

- Sample Preparation:
  - Accurately weigh 5-10 mg of **4-(Hydroxymethyl)phenylacetic acid**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Tune and shim the probe to optimize the magnetic field homogeneity.
  - Lock the spectrometer onto the deuterium signal of the solvent.
- $^1H$  NMR Acquisition:

- Set the spectral width to an appropriate range (e.g., -2 to 14 ppm).
- Use a 90° pulse angle.
- Set the relaxation delay to at least 1 second.
- Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
  - Employ proton decoupling to simplify the spectrum.
  - Use a 30-45° pulse angle to reduce the relaxation delay.
  - Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of <sup>13</sup>C.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference.
  - Integrate the peaks in the <sup>1</sup>H NMR spectrum.

## IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **4-(Hydroxymethyl)phenylacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
  - Transfer the mixture to a pellet press.
- Pellet Formation:

- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
- Spectral Acquisition:
  - Place the KBr pellet in the sample holder of the IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

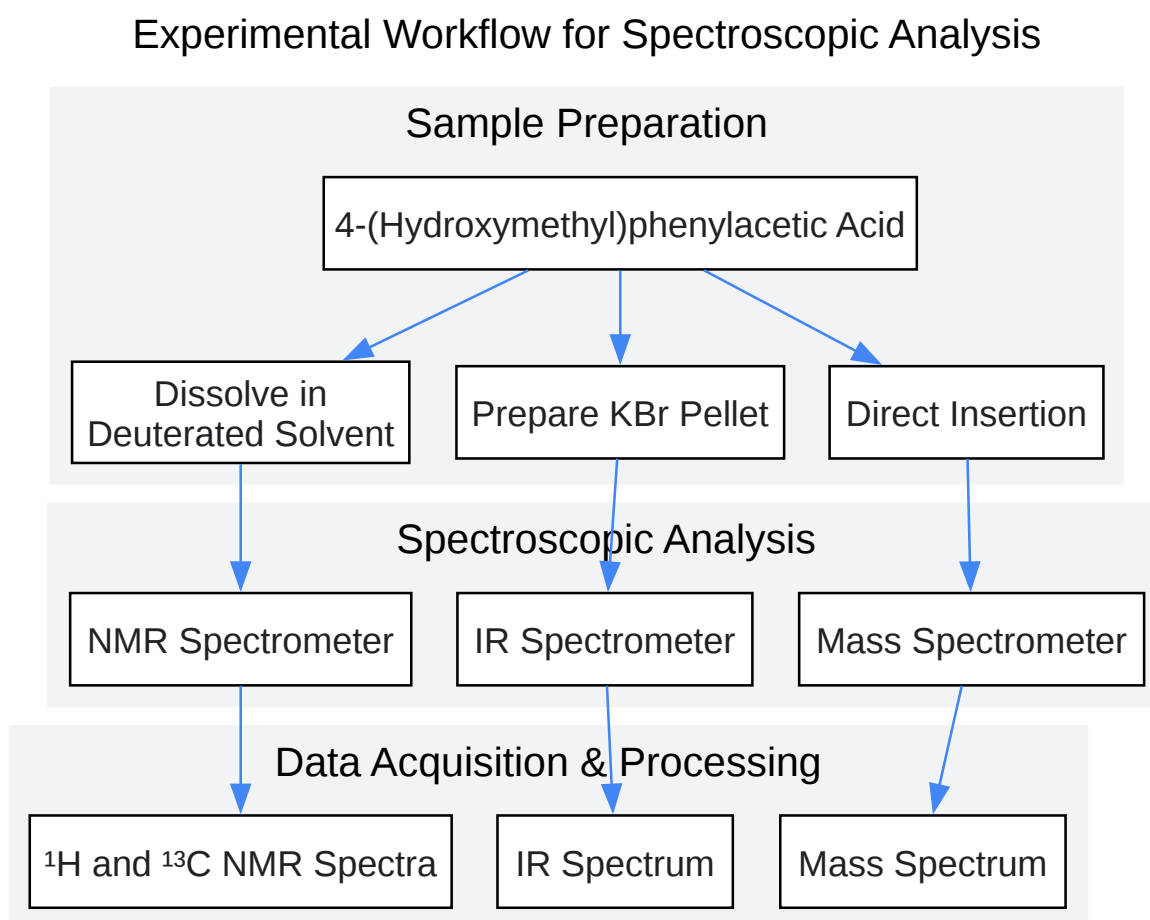
## Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction:
  - Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
- Ionization:
  - Heat the probe to volatilize the sample into the ion source.
  - Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
  - Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
  - The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection:
  - The separated ions are detected, and their abundance is recorded.
- Data Interpretation:

- The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ .
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

## Visualizations

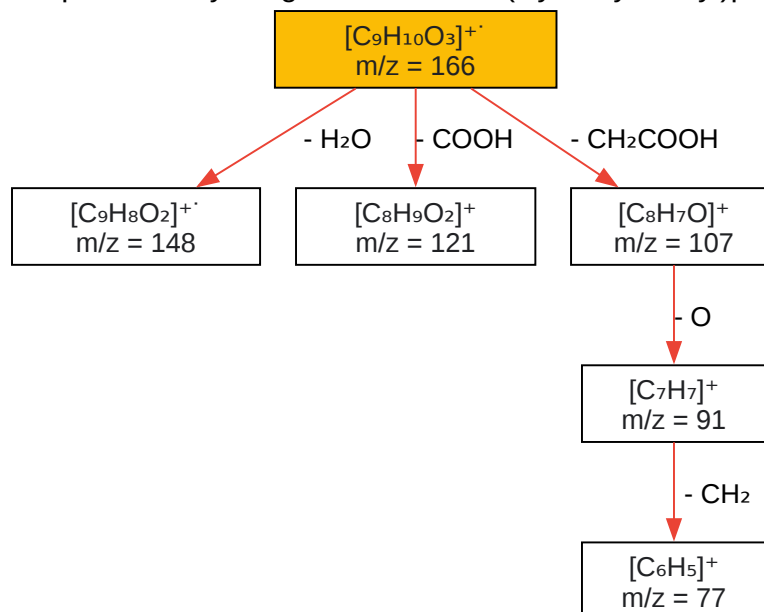
The following diagrams illustrate the experimental workflow and a predicted fragmentation pathway for **4-(Hydroxymethyl)phenylacetic acid**.



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Caption: Workflow for Spectroscopic Analysis.

## Predicted Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)phenylacetic Acid

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Caption: Predicted MS Fragmentation Pathway.

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- To cite this document: BenchChem. [spectroscopic analysis (NMR, IR, Mass Spec) of 4-(Hydroxymethyl)phenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1307347#spectroscopic-analysis-nmr-ir-mass-spec-of-4-hydroxymethyl-phenylacetic-acid]

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